Cas no 1491911-87-5 (5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one)

5-(2-メトキシナフタレン-1-イル)-1,3-オキサゾリジン-2-オンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ナフタレン骨格とオキサゾリジン環が結合した特異な構造を持ち、医薬品や機能性材料の開発において有用な特性を示します。特に、その剛直な分子構造と電子特性により、特定の生物活性や材料特性の向上が期待されます。合成経路の効率性や安定性にも優れており、研究用途での取り扱いが容易である点が特徴です。

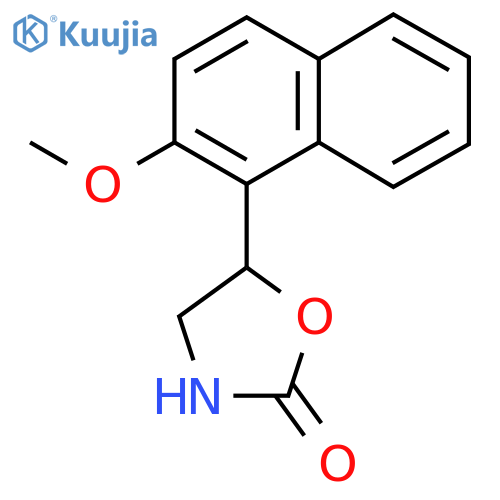

1491911-87-5 structure

商品名:5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one

- AKOS014925261

- EN300-1870795

- 1491911-87-5

-

- インチ: 1S/C14H13NO3/c1-17-11-7-6-9-4-2-3-5-10(9)13(11)12-8-15-14(16)18-12/h2-7,12H,8H2,1H3,(H,15,16)

- InChIKey: WLOSVTNYLRKCHH-UHFFFAOYSA-N

- ほほえんだ: O1C(NCC1C1=C(C=CC2C=CC=CC1=2)OC)=O

計算された属性

- せいみつぶんしりょう: 243.08954328g/mol

- どういたいしつりょう: 243.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 47.6Ų

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1870795-10g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1870795-0.25g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1870795-0.1g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1870795-5.0g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1870795-0.5g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1870795-1.0g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1870795-0.05g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1870795-10.0g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1870795-2.5g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1870795-5g |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one |

1491911-87-5 | 5g |

$2028.0 | 2023-09-18 |

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1491911-87-5 (5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量